2,4-Ditert-butyl-6-chlorophenol
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Overview
Description
2,4-Ditert-butyl-6-chlorophenol is an organic compound with the molecular formula C14H21ClO. It is a derivative of phenol, where two tert-butyl groups and one chlorine atom are substituted at the 2, 4, and 6 positions, respectively. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Ditert-butyl-6-chlorophenol typically involves the alkylation of phenol with tert-butyl groups followed by chlorination. The alkylation process can be achieved through a Friedel-Crafts alkylation reaction using isobutylene and a strong acid catalyst such as triflic acid or zeolites .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4-Ditert-butyl-6-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or modify the tert-butyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction may produce dechlorinated or modified tert-butyl derivatives. Substitution reactions can result in the formation of various substituted phenols.
Scientific Research Applications
2,4-Ditert-butyl-6-chlorophenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Ditert-butyl-6-chlorophenol involves its interaction with cellular components. The phenolic group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability and reactivity. The chlorine atom can participate in electrophilic or nucleophilic reactions, further contributing to its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
2,4-Ditert-butylphenol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2,6-Ditert-butylphenol: Similar structure but with tert-butyl groups at the 2 and 6 positions, used primarily as an antioxidant.
Uniqueness
2,4-Ditert-butyl-6-chlorophenol is unique due to the presence of both tert-butyl groups and a chlorine atom, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,4-ditert-butyl-6-chlorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClO/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,16H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSNVVXDGQVVDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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